molecular formula C17H17N5S2 B10871669 13-propyl-4-thiophen-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

13-propyl-4-thiophen-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B10871669
M. Wt: 355.5 g/mol
InChI Key: SJQLVLPBKWDTSI-UHFFFAOYSA-N
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Description

13-propyl-4-thiophen-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex heterocyclic compound featuring a unique structure that includes thiophene and multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-propyl-4-thiophen-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step organic synthesis. Key steps may include:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Cyclization reactions: The formation of the tetracyclic structure involves cyclization reactions, often facilitated by strong acids or bases.

    Functional group modifications: Introduction of the propyl group and other substituents is typically done through alkylation reactions using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Continuous flow reactors: To enhance reaction control and scalability.

    Purification techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

13-propyl-4-thiophen-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

13-propyl-4-thiophen-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 13-propyl-4-thiophen-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA intercalation: Inserting between DNA bases, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxaldehyde.

    Polycyclic compounds: Such as tetracyclines and other multi-ring structures.

Uniqueness

13-propyl-4-thiophen-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene stands out due to its unique combination of a thiophene ring with a complex tetracyclic structure, which imparts distinct chemical and biological properties not commonly found in simpler analogs.

This detailed overview highlights the significance and potential of 13-propyl-4-thiophen-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene in various scientific and industrial fields

Properties

Molecular Formula

C17H17N5S2

Molecular Weight

355.5 g/mol

IUPAC Name

13-propyl-4-thiophen-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C17H17N5S2/c1-2-6-21-7-5-11-13(9-21)24-17-14(11)16-19-15(12-4-3-8-23-12)20-22(16)10-18-17/h3-4,8,10H,2,5-7,9H2,1H3

InChI Key

SJQLVLPBKWDTSI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CS5

Origin of Product

United States

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